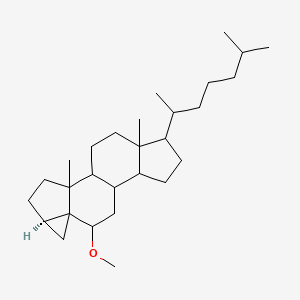
i-Cholesteryl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of i-Cholesteryl methyl ether involves the methylation of cholesteryl alcohol. One common method includes the reaction of cholesteryl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or tetrahydrofuran at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
i-Cholesteryl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholesteryl methyl ketone using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert it back to cholesteryl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ether group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
i-Cholesteryl methyl ether has several scientific research applications:
Mecanismo De Acción
i-Cholesteryl methyl ether exerts its effects by interacting with cellular membranes and influencing membrane dynamics. As a modified cholesterol molecule, it can integrate into lipid bilayers and affect the fluidity and organization of the membrane. This, in turn, impacts various cellular processes such as signal transduction, membrane trafficking, and cholesterol metabolism .
Comparación Con Compuestos Similares
i-Cholesteryl methyl ether is unique compared to other cholesterol derivatives due to its specific structural modifications. Similar compounds include:
Cholesteryl acetate: Another cholesterol derivative used in research and industrial applications.
Cholesteryl oleate: A cholesterol ester commonly found in the body and used in studies of lipid metabolism.
Cholesteryl benzoate: Used in the production of liquid crystals for display technologies.
These compounds share similarities in their cholesterol backbone but differ in their functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C28H48O |
|---|---|
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(5R)-8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?,28?/m1/s1 |
Clave InChI |
DSVYQBSADVVKNY-IZOIPNAJSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC[C@@H]4C5)C)OC)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


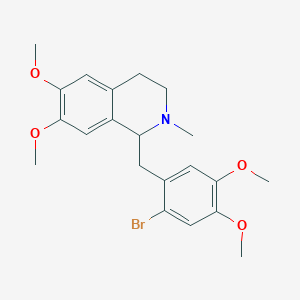
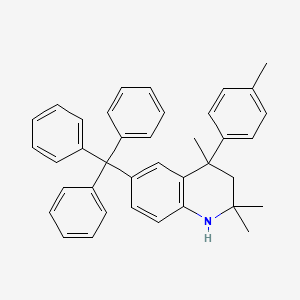
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
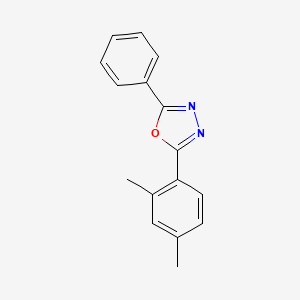
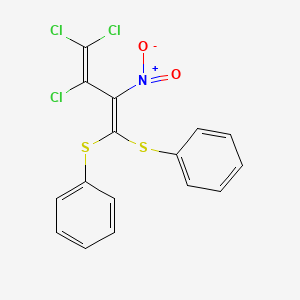

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
![{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)




![6-Ethoxybenzo[j]phenanthridine](/img/structure/B11966880.png)
